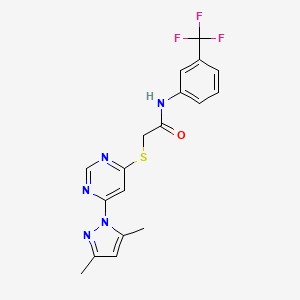

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a trifluoromethylphenyl group

Métodos De Preparación

The synthesis of 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Synthesis of the pyrimidine ring: This involves the condensation of a β-dicarbonyl compound with a guanidine derivative.

Thioether formation: The pyrimidine ring is then functionalized with a thiol group.

Acetamide formation: The final step involves the reaction of the thioether with an acetamide derivative containing the trifluoromethylphenyl group.

Análisis De Reacciones Químicas

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide undergoes various chemical reactions:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro groups to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds with similar structures to 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide exhibit significant anticancer properties. For instance, derivatives of pyrimidine have been shown to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival .

Antiviral Properties

The compound's potential as an antiviral agent has been explored in studies focusing on its ability to inhibit viral replication. Similar compounds have demonstrated efficacy against viruses like hepatitis C by suppressing cyclooxygenase enzymes, which are crucial for viral life cycles .

Inhibition of Enzymatic Activity

The thioether functionality in the compound can interact with various enzymes, potentially leading to inhibition of key metabolic pathways. This characteristic is particularly relevant in drug design for diseases where enzyme inhibition is a therapeutic strategy .

Case Studies

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions that incorporate the pyrazole and pyrimidine moieties through nucleophilic substitutions and coupling reactions . The mechanism of action is hypothesized to involve the disruption of specific signaling pathways that are critical for cell survival and replication.

Mecanismo De Acción

The mechanism of action of 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The pyrazole and pyrimidine rings allow the compound to bind to enzymes or receptors, modulating their activity. The trifluoromethylphenyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparación Con Compuestos Similares

Similar compounds include:

2-(1H-pyrazol-1-yl)pyridine: This compound shares the pyrazole ring but lacks the pyrimidine and trifluoromethylphenyl groups.

4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine: This compound has the pyrazole and pyrimidine rings but lacks the thioether and acetamide functionalities.

N-(3-(trifluoromethyl)phenyl)acetamide: This compound contains the trifluoromethylphenyl group but lacks the pyrazole and pyrimidine rings.

The uniqueness of 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide lies in its combination of these structural features, which confer specific chemical and biological properties.

Actividad Biológica

The compound 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide , often referred to as a pyrazole derivative, is a synthetic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Characteristics

The compound's structure can be described by its molecular formula C18H18F3N5OS. It contains several functional groups that contribute to its biological activity:

- Pyrazole ring : Known for its role in various pharmacological activities.

- Pyrimidine moiety : Often involved in nucleic acid interactions.

- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases, which are crucial in cell signaling pathways. For instance, pyrazole derivatives have been reported to inhibit Aurora-A kinase and CDK2, leading to anti-cancer effects .

- Antioxidant Activity : The presence of the pyrazole ring may confer antioxidant properties, helping to mitigate oxidative stress in cells .

- Anti-inflammatory Effects : Some studies suggest that derivatives of this compound can reduce inflammatory markers in vitro and in vivo, potentially through the inhibition of specific signaling pathways .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

1. Anticancer Activity

A study by Xia et al. demonstrated that a related pyrazole compound exhibited significant antitumor activity with an IC50 value of 49.85 µM against certain cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest .

2. Anti-inflammatory Effects

Research highlighted in a pharmacological review indicated that compounds similar to the one in focus showed a marked decrease in inflammatory markers such as TNF-alpha and IL-6 when tested on macrophage cell lines .

Propiedades

IUPAC Name |

2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N5OS/c1-11-6-12(2)26(25-11)15-8-17(23-10-22-15)28-9-16(27)24-14-5-3-4-13(7-14)18(19,20)21/h3-8,10H,9H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNWMFLTQRVLQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.